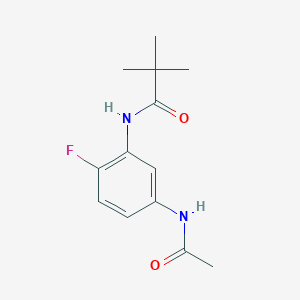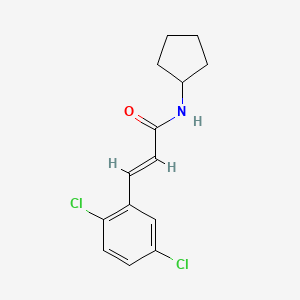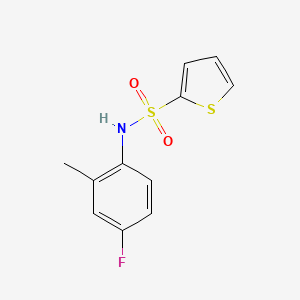
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide, also known as AG-014699, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor. The PARP enzymes play a critical role in DNA repair, and by inhibiting them, AG-014699 has shown promise as a potential cancer therapy. In
作用机制
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide works by inhibiting the PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP is inhibited, single-strand DNA breaks are not repaired, leading to the accumulation of double-strand DNA breaks. These double-strand DNA breaks are lethal to cancer cells and can lead to cell death.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide causes DNA damage and cell death. In normal cells, N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide can cause DNA damage but is generally well-tolerated. N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
实验室实验的优点和局限性
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments. It is a potent PARP inhibitor and has been shown to be effective against a range of cancer types. N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has also been shown to enhance the effectiveness of other cancer therapies. However, there are also limitations to using N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide in lab experiments. It can be difficult to synthesize, and its effectiveness can be affected by factors such as the tumor microenvironment.
未来方向
There are several future directions for research on N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide. One direction is to explore the use of N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide in combination with other cancer therapies, such as immunotherapy. Another direction is to investigate the use of N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide in combination with PARP inhibitors that target different PARP enzymes. Additionally, research could focus on developing more potent and selective PARP inhibitors that are easier to synthesize and have fewer side effects.
合成方法
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide can be synthesized through a multistep process involving the reaction of various intermediates. The synthesis method involves the reaction of 4-methylcyclohexanone with 2-nitrobenzaldehyde to produce 4-methylcyclohexylidene-2-nitrobenzene. This intermediate is then reacted with hydrazine hydrate to produce 4-methylcyclohexylidenehydrazine. The final step involves the reaction of 4-methylcyclohexylidenehydrazine with 2-chloro-1,4-naphthoquinone to produce N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide.
科学研究应用
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has shown potential as a cancer therapy due to its ability to inhibit PARP enzymes. PARP enzymes play a critical role in DNA repair, and by inhibiting them, N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide can cause DNA damage and cell death in cancer cells. N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer.
属性
IUPAC Name |
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-8-13(9-7-11)18-16(20)14-10-12-4-2-3-5-15(12)19-17(14)21/h2-5,10-11,13H,6-9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSKMZLYVMTRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)





![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)

![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)
![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)